molecular formula C10H15N3OS B1372617 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea CAS No. 1037165-03-9

3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea

Cat. No. B1372617
CAS RN: 1037165-03-9
M. Wt: 225.31 g/mol
InChI Key: QZCWYZZZDMZFJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are similar to the compound , has been discussed in the literature . The synthesis often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular formula of “3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea” is C10H15N3OS . The molecular weight is 225.31 g/mol .


Chemical Reactions Analysis

Thiourea derivatives, like “3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea”, have been used as chiral derivatizing agents for the resolution of compounds possessing an amino group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea” include its molecular formula (C10H15N3OS) and molecular weight (225.31 g/mol) . More specific properties like melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Anticancer Activity

3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea: has been explored for its potential in anticancer therapy. The compound’s structure allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells. Research has shown that thiourea derivatives can be effective in combating cancer, making this compound a valuable candidate for further investigation .

Anti-Inflammatory and Analgesic Effects

Thiourea derivatives are known to exhibit anti-inflammatory and analgesic properties. This makes 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea a promising molecule for the development of new medications aimed at treating conditions associated with inflammation and pain .

Antimicrobial Properties

The antimicrobial properties of thiourea compounds make them useful in the development of new antibiotics3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea could be utilized to create drugs that target resistant strains of bacteria, addressing a critical need in the fight against infectious diseases .

Enzyme Inhibition

This compound has the potential to act as an enzyme inhibitor, which could lead to the development of drugs that manage diseases by targeting specific enzymatic pathways. For instance, inhibiting enzymes that are overactive in certain diseases can help restore balance and alleviate symptoms .

Material Science Applications

In material science, 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea can be used in the synthesis of novel materials with unique properties. Its molecular structure could contribute to the development of advanced materials for various industrial applications .

Chiral Derivatizing Agents

The compound can serve as a chiral derivatizing agent, particularly in the analysis of amino acids. This application is crucial in pharmaceutical research, where understanding the chirality of compounds is essential for drug design and synthesis.

Safety and Hazards

The safety and hazards associated with “3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea” are not specified in the available resources .

properties

IUPAC Name

1-amino-3-(4-propan-2-yloxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7(2)14-9-5-3-8(4-6-9)12-10(15)13-11/h3-7H,11H2,1-2H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCWYZZZDMZFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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